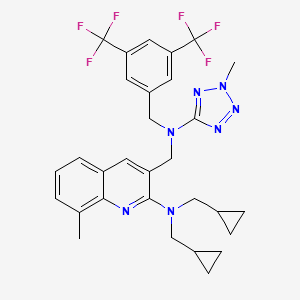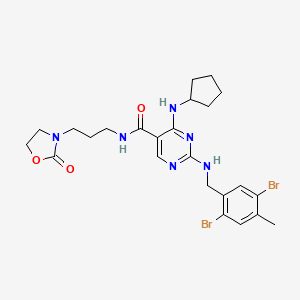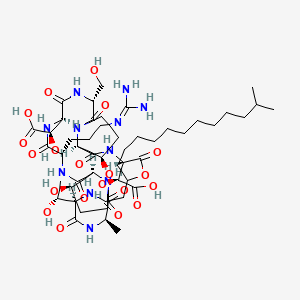![molecular formula C22H21N3O4 B10821041 N-[(1R)-2,3-dihydro-1H-inden-1-yl]-5-[4-(dimethylcarbamoyl)-3-hydroxyphenyl]-1,2-oxazole-3-carboxamide](/img/structure/B10821041.png)
N-[(1R)-2,3-dihydro-1H-inden-1-yl]-5-[4-(dimethylcarbamoyl)-3-hydroxyphenyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PFI-6 is a novel chemical probe developed through a collaboration between Pfizer and the Structural Genomics Consortium. It is a potent inhibitor of the proteins MLLT1 and MLLT3, which are part of the YEATS domain family. These proteins are involved in the regulation of gene expression and have been implicated in various cancers, including acute myeloid leukemia .
Preparation Methods
PFI-6 is synthesized through a series of chemical reactions involving the formation of an isoxazole ring and the attachment of various functional groups. The synthetic route typically involves the following steps:
- Formation of the isoxazole ring.
- Attachment of the dimethylcarbamoyl group.
- Introduction of the hydroxyphenyl group.
- Final coupling with the indanyl group.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
PFI-6 undergoes several types of chemical reactions, including:
Oxidation: PFI-6 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoxazole ring.
Substitution: PFI-6 can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PFI-6 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the interactions and functions of the YEATS domain proteins.
Biology: Helps in understanding the role of MLLT1 and MLLT3 in gene regulation and their involvement in cancer.
Medicine: Potential therapeutic applications in targeting cancers that involve the YEATS domain proteins.
Industry: Used in the development of new drugs and therapeutic agents targeting gene regulation pathways
Mechanism of Action
PFI-6 exerts its effects by binding to the YEATS domain of MLLT1 and MLLT3. This binding disrupts the protein-protein interactions involving these domains, thereby inhibiting their function. The molecular targets of PFI-6 are the acetyl-lysine histone marks recognized by the YEATS domain. By inhibiting these interactions, PFI-6 can modulate gene expression and potentially inhibit the growth of cancer cells .
Comparison with Similar Compounds
PFI-6 is unique compared to other similar compounds due to its specific chemotype and high selectivity for MLLT1 and MLLT3. Similar compounds include:
NVS-MLLT-1: Another chemical probe for MLLT1/3, but with a different chemotype.
PFI-6N: A structurally similar negative control compound that does not inhibit MLLT1/3
PFI-6 stands out due to its potent activity and selectivity, making it a valuable tool in studying the YEATS domain proteins and their role in cancer.
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[(1R)-2,3-dihydro-1H-inden-1-yl]-5-[4-(dimethylcarbamoyl)-3-hydroxyphenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H21N3O4/c1-25(2)22(28)16-9-7-14(11-19(16)26)20-12-18(24-29-20)21(27)23-17-10-8-13-5-3-4-6-15(13)17/h3-7,9,11-12,17,26H,8,10H2,1-2H3,(H,23,27)/t17-/m1/s1 |
InChI Key |
IXWUILRSNIQHDM-QGZVFWFLSA-N |
Isomeric SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N[C@@H]3CCC4=CC=CC=C34)O |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3CCC4=CC=CC=C34)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(2R)-2-[[(2R,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl]oxy]-2-fluoroacetate](/img/structure/B10820964.png)
![(2~{R})-2-[[6-[(2,4-dichlorophenyl)sulfonylamino]-1,3-benzothiazol-2-yl]sulfanyl]octanoic acid](/img/structure/B10820966.png)
![(S)-8-[4-[[(S)-2-Aminopropanoyl]oxy]-1-piperidyl]-9-fluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic Acid](/img/structure/B10820967.png)
![3-[(1S)-1-(2,3-dichloro-4-methoxyphenyl)ethyl]-1-methyl-1-[(4R)-1,3,3-trimethylpiperidin-4-yl]urea](/img/structure/B10820975.png)

![(2S)-2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid](/img/structure/B10820987.png)
![2,4-Diamino-5-methylpyrido[2,3-d]pyrimidine, 6-[(2-propoxy-5-ethoxyphenyl)aminomethyl]-](/img/structure/B10821011.png)

![7-[(3aS,6aR)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrol-2-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methyl-4-oxoquinoline-3-carboxylic acid;dihydrate;hydrochloride](/img/structure/B10821016.png)
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B10821021.png)


![2-[4-[5-(3-chlorophenoxy)-[1,3]oxazolo[5,4-d]pyrimidin-2-yl]-2,6-dimethylphenoxy]acetic acid](/img/structure/B10821025.png)

